Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
3.2 Reagents: Triethylsilyl chloride ; 2 h, -78 °C → rt
3.3 Catalysts: Copper(II) triflate , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Dichloromethane ; 4 h, rt; rt → -78 °C
3.4 Solvents: Dichloromethane ; 15 h, -78 °C
3.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h
4.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ; 30 min, rt
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, 0 °C
5.2 Reagents: Potassium sodium tartrate Solvents: Water
5.3 Reagents: Sulfuric acid Solvents: Water ; pH 4
5.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
5.5 Reagents: Ammonium chloride Solvents: Water
5.6 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
5.7 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; 6 h, rt
7.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 20 min, -78 °C
8.2 Solvents: Dichloromethane ; 30 min, -78 °C
8.3 Reagents: Triethylamine ; 10 min, -78 °C
8.4 Reagents: Water
9.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 2 h, rt
10.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, -20 °C; -20 °C → 0 °C
10.2 Solvents: Diethyl ether ; 0 °C; 3 h, rt
11.1 Reagents: (Trifluoromethyl)benzene Catalysts: Rhodium, tetrakis[μ-[(αS)-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-2H-benz[f]isoi… ; 3 h, -40 °C
12.1 Solvents: Tetrahydrofuran ; 1 h, -20 °C
12.2 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Thionyl chloride ; 0 °C; 0.5 h, rt
13.2 Reagents: Sodium Solvents: Diethyl ether ; 12 h, reflux
14.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane , Water ; 2 h, rt
15.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
16.1 Catalysts: Camphorsulfonic acid Solvents: Methanol ; 1 h, rt
16.2 Reagents: Sodium bicarbonate ; 10 min, rt
17.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
18.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
18.2 Solvents: Tetrahydrofuran ; 5 h, 0 °C → rt
18.3 Reagents: Ammonium chloride Solvents: Water
19.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, 60 °C; 60 °C → rt
19.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
19.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
19.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 7 h, rt